molecular formula C18H21ClN4O4 B2607421 (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021214-67-4

(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2607421
CAS No.: 1021214-67-4
M. Wt: 392.84
InChI Key: BLYSXYKGQLIFHM-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21ClN4O4 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Biological Activities

Research into the synthesis and applications of compounds structurally related to (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone has led to discoveries in various fields including medicinal chemistry and drug development. The synthesis of complex heterocyclic compounds from simpler molecules, such as benzodifuran derivatives, has shown promise in producing agents with anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnagenone and khellinone, displaying cyclooxygenase-1/2 (COX-1/2) inhibition, have demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Radiolabeled Compounds for Imaging

In the realm of imaging, the synthesis of radiolabeled compounds, such as [11C]HG-10-102-01, offers potential as PET agents for visualizing the LRRK2 enzyme in Parkinson's disease. This represents a crucial step towards understanding and diagnosing neurodegenerative diseases (Wang et al., 2017).

Antimicrobial Properties

Further exploration into the antimicrobial properties of novel compounds has led to the development of pyridine derivatives with variable and modest activity against bacteria and fungi, highlighting the importance of chemical structure in determining the biological activity of synthetic molecules (Patel et al., 2011).

Tubulin Polymerization Inhibitors

On the cancer research front, certain synthesized compounds, particularly those derived from phenoxazine and phenothiazine, have been found to effectively inhibit tubulin polymerization. These compounds, such as the 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, have shown not only to inhibit tumor cell growth but also to induce G2/M phase cell cycle arrest in cancer cell lines, suggesting a potent mechanism of action against cancer cell proliferation (Prinz et al., 2017).

Enzyme Inhibition for Alzheimer's Therapy

Exploration of multifunctional amides as therapeutic agents for Alzheimer's disease has identified compounds with enzyme inhibitory potentials and mild cytotoxicity. For instance, 2-Furyl(1-piperazinyl)methanone derivatives have shown moderate activity against acetyl and butyrylcholinesterase enzymes, indicating potential for development as new drugs for treating Alzheimer's disease (Hassan et al., 2018).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4/c1-25-14-5-4-12(19)10-13(14)17(24)23-8-6-22(7-9-23)15-11-16(26-2)21-18(20-15)27-3/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYSXYKGQLIFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.